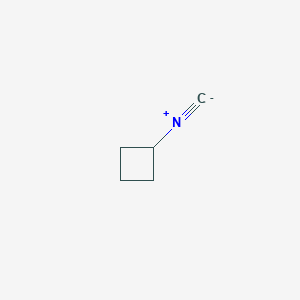

Cyclobutyl isocyanide

Description

BenchChem offers high-quality Cyclobutyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isocyanocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCNUUHLFKQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608017 | |

| Record name | Isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90993-55-8 | |

| Record name | Isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cyclobutyl Isocyanide from N-Cyclobutylformamide via Phosphorus Oxychloride Dehydration

This document provides a comprehensive technical overview for the synthesis of cyclobutyl isocyanide, a valuable building block in synthetic and medicinal chemistry. The guide details a robust and efficient method based on the dehydration of N-cyclobutylformamide using phosphorus oxychloride (POCl₃). It is intended for an audience of trained chemists, including researchers, scientists, and professionals in drug development, who are familiar with standard laboratory procedures and safety protocols.

Introduction: The Synthetic Value of Isocyanides

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the R-N≡C functional group. Their divalent carbon atom confers upon them a distinctive reactivity profile, acting as both a nucleophile and an electrophile, which makes them exceptionally versatile reagents in organic synthesis.[1] They are most renowned for their central role in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors. This molecular diversity is of paramount interest in drug discovery and materials science.

The conversion of N-substituted formamides via dehydration is the most common and practical route to isocyanides.[2] Among various dehydrating agents, phosphorus oxychloride (POCl₃) is frequently the reagent of choice due to its high efficiency and broad applicability.[2][3][4] This guide focuses on the specific application of this methodology to the synthesis of cyclobutyl isocyanide from its corresponding formamide precursor.

Reaction Principle and Mechanism

The core transformation is the removal of a water molecule from N-cyclobutylformamide to form the isocyanide. This is achieved using phosphorus oxychloride in the presence of a tertiary amine base, typically triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

The mechanism proceeds as follows:

-

Activation of Formamide : The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

Intermediate Formation : This initial attack forms a highly reactive phosphorodichloridate intermediate.

-

Elimination Cascade : A tertiary amine base facilitates a cascade of elimination reactions. It first removes the formyl proton, leading to the formation of a Vilsmeier-like intermediate. Subsequent deprotonation of the nitrogen and elimination of dichlorophosphate generates the final isocyanide product.[5]

Caption: Reaction mechanism for the dehydration of N-cyclobutylformamide.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the specified conditions and analytical checkpoints ensures a reliable outcome.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| N-Cyclobutylformamide | ≥98% | Sigma-Aldrich, etc. | Starting material. |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, etc. | Dehydrating agent. Handle with extreme care. |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich, etc. | Dried over KOH or CaH₂ and distilled. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific, etc. | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific, etc. | For drying organic phase. |

| Round-bottom flask (3-neck) | 250 mL | - | Oven-dried before use. |

| Addition Funnel | 100 mL | - | For controlled addition of reagents. |

| Magnetic Stirrer & Stir Bar | - | - | - |

| Thermometer | - | - | Low-temperature range. |

| Ice/Salt Bath or Cryocooler | - | - | For maintaining 0 °C. |

| Rotary Evaporator | - | - | For solvent removal. |

| Vacuum Distillation Apparatus | - | - | For final product purification. |

Critical Safety Precautions

Phosphorus Oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [6][7] Inhalation can be fatal, and contact causes severe burns.[8][9] All operations must be conducted in a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a full face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene or butyl rubber).[6][8]

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). POCl₃ reacts violently with water to produce toxic fumes.[6][7]

-

Reagent Handling: Dispense POCl₃ and triethylamine using dry syringes or cannulas.

-

Waste Disposal: Quench reactive waste cautiously under controlled conditions and dispose of all chemical waste according to institutional guidelines.

Cyclobutyl isocyanide has a powerful and extremely unpleasant odor. It should be handled exclusively in a fume hood.

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in an ice/salt bath.

-

Reagent Charging: Charge the flask with N-cyclobutylformamide (e.g., 5.65 g, 50 mmol, 1.0 eq) and anhydrous dichloromethane (100 mL). Stir the solution and cool to 0 °C.

-

Base Addition: Add triethylamine (e.g., 15.2 g, 21 mL, 150 mmol, 3.0 eq) to the cooled solution.

-

POCl₃ Addition: Prepare a solution of phosphorus oxychloride (e.g., 8.4 g, 5.1 mL, 55 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL) in the addition funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.[2][11][12] Reaction progress can be monitored by thin-layer chromatography (TLC) or FT-IR (disappearance of the formamide C=O stretch and appearance of the N≡C stretch).

-

Quenching: Slowly and carefully pour the reaction mixture into a separate flask containing ice-cold saturated sodium bicarbonate solution (150 mL) with vigorous stirring. Caution: This is an exothermic process and may release gases. Perform this step slowly in the fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator at low temperature (<30 °C) to avoid product loss.

Purification

The crude product is purified by vacuum distillation to yield cyclobutyl isocyanide as a colorless liquid. The purity should be assessed by GC-MS and NMR.

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Molar Eq. |

| N-Cyclobutylformamide | 5.65 g | 50 | 1.0 |

| Phosphorus Oxychloride | 8.4 g (5.1 mL) | 55 | 1.1 |

| Triethylamine | 15.2 g (21 mL) | 150 | 3.0 |

| Reaction Temperature | 0 °C | - | - |

| Reaction Time | ~2 hours | - | - |

| Expected Yield | ~70-85% | 35-42.5 | - |

Yields are highly dependent on maintaining anhydrous conditions and careful purification.

Product Characterization

To confirm the successful synthesis and purity of cyclobutyl isocyanide, the following analytical methods are essential:

-

FT-IR (Neat): The most telling evidence is the appearance of a strong, sharp absorption band for the isocyanide (N≡C) stretch, typically in the range of 2140-2150 cm⁻¹. The disappearance of the formamide's C=O stretch (around 1670 cm⁻¹) and N-H stretch (around 3300 cm⁻¹) should also be confirmed.

-

¹H NMR (CDCl₃): The spectrum will show multiplets corresponding to the cyclobutyl ring protons.

-

¹³C NMR (CDCl₃): The isocyanide carbon will appear as a characteristic signal in the range of 155-165 ppm. The attached nitrogen atom causes this signal to be broad.

Experimental Workflow Visualization

Caption: Overall workflow for synthesis, purification, and analysis.

References

-

Al-Hourani, B. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. Available at: [Link][11]

-

Al-Hourani, B. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Semantic Scholar. Available at: [Link][5]

-

Al-Hourani, B. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC - NIH. Available at: [Link][2]

-

Al-Hourani, B. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. ResearchGate. Available at: [Link][12]

-

Chemistry Stack Exchange. (2016). Conversion of formamide to isocyanide. Available at: [Link][1]

-

New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE. NJ.gov. Available at: [Link][6]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry (RSC Publishing). Available at: [Link][3]

-

Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Available at: [Link][13]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry (RSC Publishing). DOI:10.1039/C9GC04070F. Available at: [Link][4]

-

International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Available at: [Link][7]

-

LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link][8]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nj.gov [nj.gov]

- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 8. lanxess.com [lanxess.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isonitrile synthesis by dehydration [organic-chemistry.org]

"electronic properties of cyclobutyl isocyanide"

An In-depth Technical Guide to the Electronic Properties of Cyclobutyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl isocyanide is a versatile building block in modern organic synthesis, valued for its unique electronic structure which imparts a rich and diverse reactivity profile. This guide provides a detailed examination of the core electronic properties of cyclobutyl isocyanide, from its fundamental bonding and molecular orbital framework to its characteristic spectroscopic signatures and predictable reactivity patterns. We delve into the synthesis, physicochemical properties, and the frontier molecular orbitals that govern its behavior as both a potent nucleophile and an electrophile. By understanding these principles, researchers can strategically leverage cyclobutyl isocyanide in the design of complex molecules, including novel heterocyclic scaffolds relevant to drug discovery and materials science.

The Unique Electronic Blueprint of the Isocyanide Functional Group

The isocyanide functional group (–N≡C) is an isomer of the more common nitrile (–C≡N), but this simple rearrangement of atoms results in a profound redistribution of electron density, leading to a completely distinct chemical character.[1] Unlike the linear and relatively inert nitrile group, the isocyanide is best described as a resonance hybrid of two principal forms: a zwitterionic structure with a triple bond and formal positive and negative charges on nitrogen and carbon, respectively, and a neutral, carbene-like structure.[2][3]

Caption: Resonance contributors of the isocyanide functional group.

This resonance hybridization is central to all aspects of isocyanide chemistry.[2] The zwitterionic form highlights the nucleophilic character of the carbon atom, while the carbene-like form underscores its ability to undergo insertions and cycloadditions.[1][4] Crystallographic analyses confirm a C-N bond distance that corresponds closely to a triple bond, with a nearly linear R-N-C geometry (approx. 180°).[2]

Synthesis of Cyclobutyl Isocyanide: A Practical Workflow

The most prevalent and reliable method for synthesizing alkyl isocyanides, including cyclobutyl isocyanide, is the dehydration of the corresponding N-alkylformamide.[1] This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields.[5] The precursor, N-cyclobutylformamide, can be easily prepared by formylating cyclobutylamine.

Experimental Protocol: Dehydration of N-Cyclobutylformamide

This protocol describes the dehydration of N-cyclobutylformamide using phosphorus oxychloride (POCl₃) and a base, such as triethylamine (TEA) or pyridine.

Materials:

-

N-cyclobutylformamide

-

Phosphorus oxychloride (POCl₃), distilled

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-cyclobutylformamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Addition of Base: Add anhydrous triethylamine (2.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude cyclobutyl isocyanide can be purified by vacuum distillation to yield a colorless liquid. Caution: Low molecular weight isocyanides possess a notoriously foul and penetrating odor. All manipulations should be performed in a well-ventilated fume hood.[6]

Caption: Experimental workflow for the synthesis of cyclobutyl isocyanide.

Spectroscopic and Physicochemical Properties

The electronic structure of cyclobutyl isocyanide gives rise to distinct spectroscopic and physical properties that are crucial for its characterization and for understanding its behavior.

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Spectroscopic techniques provide direct insight into the bonding and chemical environment of the isocyanide functional group.

| Property | Technique | Characteristic Signature |

| N≡C Stretching Frequency | FT-IR | A strong, sharp absorption band in the range of 2165–2110 cm⁻¹ .[1] This is a highly characteristic peak and is diagnostic for the presence of the isocyanide group. |

| Isocyanide Carbon | ¹³C NMR | The isocyanide carbon resonates in the range of 130–150 ppm .[3] This downfield shift is influenced by the complex electronic environment of the carbon atom. |

| Cyclobutyl Carbons | ¹³C NMR | The α-carbon (attached to the nitrogen) is expected around 50-70 ppm. The β and γ carbons of the cyclobutane ring will appear further upfield, consistent with typical cycloalkane shifts.[7] |

| α-Proton | ¹H NMR | The proton on the α-carbon of the cyclobutyl ring will appear as a multiplet, shifted downfield due to the electron-withdrawing nature of the isocyanide group. |

Molecular Dipole Moment

The dipole moment (μ) is a fundamental measure of molecular polarity. In isocyanides, the C-N bond is polar, creating a significant dipole.[8] However, the overall dipole moment is a vector sum of the σ-bond moment and the π-system moment, which includes the lone pair on the carbon. These contributions act in opposing directions.[8] As a result, the net dipole moment of an alkyl isocyanide is typically lower than that of its corresponding alkyl cyanide (nitrile) isomer.[9]

-

μ (Cyclobutyl Isocyanide) < μ (Cyclobutyl Cyanide)

This difference in polarity affects physical properties such as boiling point and solubility, with the more polar cyanide isomer generally exhibiting stronger intermolecular dipole-dipole interactions.[9]

Frontier Molecular Orbital (FMO) Analysis and Reactivity

The versatile reactivity of cyclobutyl isocyanide is best rationalized through Frontier Molecular Orbital (FMO) theory.[2] The key to its dual electronic nature lies in the character and localization of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Caption: FMO diagram illustrating the dual electronic nature of isocyanides.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the σ-type lone pair orbital located primarily on the terminal carbon atom.[2] This makes the carbon atom a potent nucleophile and Lewis base, readily attacking electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is a pair of degenerate π* antibonding orbitals, which are also largely localized on the terminal carbon.[2] This allows the carbon to act as an electrophile, accepting electron density from nucleophiles.

This amphiphilic character—the ability to react with both electrophiles and nucleophiles at the same carbon atom—is the cornerstone of isocyanide reactivity and enables its participation in a vast array of powerful chemical transformations.[2][5]

Application in Synthesis: The Ugi Four-Component Reaction (U-4CR)

The electronic properties of isocyanides are perfectly exploited in multicomponent reactions (MCRs), where multiple starting materials combine in a single pot to form a complex product.[10] The Ugi four-component reaction is a classic example, showcasing the isocyanide's ability to trap an iminium ion (electrophile) and a carboxylate anion (nucleophile) in a single, irreversible step.[1][10]

Protocol: Ugi Synthesis of a Peptidomimetic Scaffold

This protocol demonstrates the use of cyclobutyl isocyanide in a U-4CR to rapidly generate a complex α-acylamino amide structure, a common scaffold in medicinal chemistry.

Materials:

-

Cyclobutylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Acetic Acid (1.0 eq)

-

Cyclobutyl isocyanide (1.0 eq)

-

Methanol (solvent)

Procedure:

-

In a vial, dissolve cyclobutylamine and benzaldehyde in methanol. Stir for 30 minutes at room temperature to facilitate the formation of the corresponding imine.

-

Add acetic acid to the mixture and stir for 5 minutes.

-

Add cyclobutyl isocyanide to the reaction mixture.

-

Seal the vial and stir at room temperature for 24-48 hours.

-

Upon completion, concentrate the solvent. The product can often be precipitated by the addition of water or purified via column chromatography.

Caption: Simplified mechanism of the Ugi Four-Component Reaction.

The key step is the α-addition of the isocyanide to the electrophilic iminium ion, followed by interception by the nucleophilic carboxylate.[10] This sequence perfectly illustrates the amphiphilic electronic nature of the isocyanide carbon.

Conclusion

The electronic properties of cyclobutyl isocyanide are defined by a unique resonance structure that confers amphiphilic reactivity upon its terminal carbon atom. This duality is evident in its frontier molecular orbitals, with a nucleophilic σ lone pair (HOMO) and electrophilic π* orbitals (LUMO). These features give rise to a characteristic spectroscopic signature, including a strong IR absorption above 2100 cm⁻¹, and enable its powerful application in complex synthetic transformations like multicomponent reactions. For researchers in drug discovery and materials science, a firm grasp of these fundamental electronic principles is essential for harnessing the full synthetic potential of this versatile chemical entity.

References

-

Wikipedia. Isocyanide. [Link]

-

Domínguez, Z., et al. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC - PubMed Central. [Link]

-

Ghara, K., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Selected electronic properties of isocyanides. [Link]

-

Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. ACS Publications - Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanide synthesis by substitution. [Link]

-

Abhedananda Mahavidyalaya. (n.d.). Dipole moment of a polar molecule is equal to the product of the magnitude of. [Link]

-

Baran Lab. (n.d.). Isocyanide Chemistry. [Link]

-

Allen. (n.d.). Dipole moments of alkyl cyanides and alkyl isocyanides are related as. [Link]

-

Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. [Link]

-

NIST. (n.d.). CCCBDB list of experimental dipole moments. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. NIH. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

Hoffmann, R., et al. (1972). The Isocyanide-Cyanide and Isoelectronic Rearrangements. J. Am. Chem. Soc.[Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. [Link]

-

Infinity Learn. (n.d.). Assertion (A): Alkyl isocyanides boil at lower temperatures than their isomeric cyanides. [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. abhedanandamahavidyalaya.ac.in [abhedanandamahavidyalaya.ac.in]

- 9. Assertion (A): Alkyl isocyanides boil at lower temperatures than their isomeric cyanides.Reason (R): Alkyl cyanides are more polar than their isomeric isocyanides. [infinitylearn.com]

- 10. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Cyclobutyl Isocyanide

Abstract

This technical guide provides a comprehensive analysis of the basicity and nucleophilicity of cyclobutyl isocyanide, a unique building block in modern organic synthesis. We delve into the electronic structure of the isocyanide functional group, exploring the delicate balance of σ-donation and π-backbonding that governs its reactivity. The influence of the cyclobutyl moiety on these fundamental properties is critically examined, considering both steric and electronic effects inherent to the strained four-membered ring. This guide further presents detailed, field-proven experimental protocols for the quantitative determination of both basicity (pKa) and nucleophilicity (Mayr's N parameter). These methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers in drug discovery and chemical development. Through a synthesis of theoretical principles and practical applications, this document aims to serve as an authoritative resource for scientists leveraging the unique reactivity of cyclobutyl isocyanide in the creation of novel molecular architectures.

The Dichotomous Nature of the Isocyanide Functional Group

The isocyanide functional group (-N≡C) is an intriguing moiety, formally represented as a resonance hybrid of a zwitterionic and a carbenic form. This electronic duality is the wellspring of its versatile reactivity, allowing it to act as both a nucleophile and an electrophile.[1] The terminal carbon atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electrophilic centers. Conversely, the same carbon atom can be attacked by nucleophiles, highlighting its electrophilic character. This amphiphilic nature is central to the utility of isocyanides in multicomponent reactions such as the Ugi and Passerini reactions.

The basicity of an isocyanide is defined by the availability of the lone pair on the terminal carbon to accept a proton, while its nucleophilicity is a measure of its kinetic reactivity towards electrophiles. These two properties, though related, are not always congruent and are influenced by the steric and electronic nature of the substituent attached to the nitrogen atom.

Influence of the Cyclobutyl Group

The cyclobutyl group, a four-membered carbocycle, imparts a unique set of steric and electronic properties to the isocyanide functionality. The inherent ring strain of the cyclobutane ring affects the hybridization and bond angles of the α-carbon, which in turn can influence the electronic properties of the attached isocyanide group. While direct experimental data for cyclobutyl isocyanide is scarce, we can extrapolate its properties based on known principles and data from analogous alkyl isocyanides.

It is hypothesized that the cyclobutyl group will exhibit a moderate steric hindrance, less than a tert-butyl group but more than a simple linear alkyl chain. This steric bulk can influence the rate of nucleophilic attack, potentially retarding reactions with sterically demanding electrophiles. Electronically, the cyclobutyl group is generally considered to be inductively electron-donating, which would be expected to increase the electron density on the isocyanide carbon, thereby enhancing both its basicity and nucleophilicity relative to methyl isocyanide.

Quantitative Assessment of Basicity and Nucleophilicity

A precise understanding of the basicity and nucleophilicity of cyclobutyl isocyanide is paramount for its effective utilization in synthesis. The following table provides estimated values for cyclobutyl isocyanide based on data for other alkyl isocyanides and theoretical considerations.

| Property | Parameter | Estimated Value for Cyclobutyl Isocyanide | Comparison with other Alkyl Isocyanides |

| Basicity | pKa of Conjugate Acid (R-N≡C-H⁺) | ~ 7-8 | Likely slightly more basic than methyl isocyanide due to the electron-donating nature of the cyclobutyl group. |

| Nucleophilicity | Mayr's Nucleophilicity Parameter (N) | ~ 5-6 | Expected to be in the range of other primary and secondary alkyl isocyanides, potentially slightly higher than less bulky analogues. |

Note: These are estimated values and should be experimentally verified.

Experimental Determination of Basicity (pKa)

The basicity of cyclobutyl isocyanide can be experimentally determined by measuring the pKa of its conjugate acid. Potentiometric titration is a robust and accurate method for this purpose.[2][3]

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of cyclobutyl isocyanide's conjugate acid.

Materials:

-

Cyclobutyl isocyanide (synthesized as per section 6)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution[3]

-

Deionized, carbonate-free water

-

Calibrated pH meter and electrode[3]

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of cyclobutyl isocyanide and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

-

Titration Setup: Place the beaker containing the cyclobutyl isocyanide solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Acidification: Add a slight excess of the standardized 0.1 M HCl solution to fully protonate the isocyanide.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments from the burette.[4]

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the solution to equilibrate.[5]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the protonated isocyanide has been neutralized.[3]

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Determination of Nucleophilicity

The nucleophilicity of cyclobutyl isocyanide can be quantified by measuring its rate of reaction with a standard electrophile. The Passerini and Ugi reactions are excellent platforms for such kinetic studies, as the nucleophilic attack of the isocyanide is a key step in their mechanisms. Stopped-flow spectroscopy or in-situ NMR monitoring can be employed to measure the reaction kinetics.[6][7]

Protocol for Nucleophilicity Determination using a Passerini-type Reaction and Stopped-Flow Spectroscopy

This protocol describes the determination of the second-order rate constant for the reaction of cyclobutyl isocyanide with an aldehyde and a carboxylic acid, which serves as a measure of its nucleophilicity.

Materials:

-

Cyclobutyl isocyanide

-

A suitable aldehyde (e.g., benzaldehyde)

-

A suitable carboxylic acid (e.g., acetic acid)

-

A suitable aprotic solvent (e.g., acetonitrile)

-

Stopped-flow spectrophotometer[6]

Procedure:

-

Solution Preparation: Prepare solutions of known concentrations of cyclobutyl isocyanide, benzaldehyde, and acetic acid in acetonitrile.

-

Stopped-Flow Setup: Load the cyclobutyl isocyanide solution into one syringe of the stopped-flow apparatus and a mixture of the benzaldehyde and acetic acid solutions into the other syringe.[6]

-

Reaction Initiation and Monitoring: Rapidly mix the two solutions in the observation cell of the spectrophotometer. Monitor the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.

-

Data Acquisition: Record the absorbance as a function of time.

-

Data Analysis: Determine the initial rate of the reaction from the kinetic trace. By performing the experiment with varying concentrations of the reactants, the second-order rate constant for the nucleophilic attack of the isocyanide can be calculated.

Caption: Workflow for nucleophilicity determination via stopped-flow kinetics.

Synthesis of Cyclobutyl Isocyanide

A reliable supply of high-purity cyclobutyl isocyanide is essential for accurate reactivity studies. The dehydration of N-cyclobutylformamide is a common and effective method for its synthesis.[8]

Protocol for the Synthesis of Cyclobutyl Isocyanide

This protocol details the synthesis of cyclobutyl isocyanide from cyclobutylamine.

Step 1: Synthesis of N-Cyclobutylformamide

-

To a solution of cyclobutylamine in a suitable solvent (e.g., toluene), slowly add ethyl formate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain crude N-cyclobutylformamide, which can be purified by distillation.

Step 2: Dehydration of N-Cyclobutylformamide

-

Dissolve N-cyclobutylformamide in a suitable solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine).

-

Cool the solution to 0 °C and slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl).[8]

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction with an aqueous solution of sodium carbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude cyclobutyl isocyanide by vacuum distillation.

Caution: Isocyanides are malodorous and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Cyclobutyl isocyanide presents a compelling profile of basicity and nucleophilicity, influenced by the unique steric and electronic contributions of its four-membered ring. This guide has provided a theoretical framework for understanding these properties, alongside detailed, actionable protocols for their experimental quantification. The methodologies for determining pKa and reaction kinetics are designed to be robust and reproducible, empowering researchers to confidently employ cyclobutyl isocyanide in their synthetic endeavors. A thorough understanding and experimental validation of the principles outlined herein will undoubtedly facilitate the rational design of novel chemical entities and the optimization of synthetic routes in the fields of medicinal chemistry and materials science.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

-

Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

- Mayr, H., Bug, T., & Ofial, A. R. (2007). Nucleophilicity Parameters for Alkyl and Aryl Isocyanides. The Journal of Organic Chemistry, 72(5), 1874-1882.

- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2006). Recent Developments in Isocyanide-Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191.

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51(II), 126-129.

- Schäfer, T., Wrodnigg, T. M., & Ertl, P. (2019). Isocyanide-Chlorooxime Chemistry for Bioorthogonal Ligation.

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Guchhait, S. K., Priyadarshani, G., Chaudhary, V., Seladiya, D. R., Shah, T. M., & Bhogayta, N. P. (2013). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Advances, 3(28), 10867-10874.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

-

Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

- El Kaim, L., Grimaud, L., & Patil, P. (2011). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Synlett, 2011(13), 1884-1886.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 249-256.

- Box, K., Völgyi, G., Baka, E., & Takács-Novák, K. (2008). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 515-523.

- Salgado, L. E. V., & de la Guardia, M. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- Izzotti, A. R., & Gleason, J. L. (2015). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 6(12), 7019-7024.

- Shaik, S., Chen, H., & Janardanan, D. (2011). Reactivity and Activation Barrier Origins of Heavy Isocyanide-Like Molecules Featuring a Group 14= P Double Bond Toward Methyl Iodide: A Chemical Insight. Accounts of Chemical Research, 44(5), 339-349.

-

Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

- Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(19), 6394-6404.

-

LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Applied Photophysics. (2022, April 1). Stopped Flow and Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

- Roses, M., & Bosch, E. (2002). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis.

- Guchhait, S. K., Priyadarshani, G., Chaudhary, V., Seladiya, D. R., Shah, T. M., & Bhogayta, N. P. (2013). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Advances, 3(28), 10867-10874.

- Maier, G., Reisenauer, H. P., & Schwab, W. (1989). Steric stabilization of cyclobutadiene through tert-butyl groups. Angewandte Chemie International Edition in English, 28(9), 1251-1252.

-

Hein, J. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

- Roodt, A., & Venter, J. A. (2017). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)

- Milano, G., & Santoro, F. (2022).

-

Amrita Vishwa Vidyapeetham. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-TOLYL ISOCYANIDE. Retrieved from [Link]

- Izzotti, A. R., & Gleason, J. L. (2019). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.

-

LibreTexts. (2023, February 12). 2.1.6: Stopped Flow. Retrieved from [Link]

- Wang, C., Wang, L., & Li, Z. (2020). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 8, 603.

- Foley, D. J., & O'Donovan, D. H. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 14(12), 1198-1202.

-

Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]

-

Bruker. (2016). Kinetic Profiling by NMR. Retrieved from [Link]

-

Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

Applied Photophysics. (2022, April 1). Stopped Flow and Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

- Wang, Q., Li, Y., & Zhang, X. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.

- Box, K., Völgyi, G., Baka, E., & Takács-Novák, K. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 29-33.

-

National Center for Biotechnology Information. (n.d.). Cyclobutylamine. PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 8). Nucleophilic Addition Reactions of Aldehydes & Ketones PART 1 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging Cyclobutyl Isocyanide in the Ugi Four-Component Reaction for Novel Scaffold Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its efficiency and ability to rapidly generate molecular complexity. The choice of the isocyanide component is critical, as it not only participates in the key C-C bond formation but also imparts significant structural character to the final product. This guide provides an in-depth exploration of cyclobutyl isocyanide as a strategic building block in the Ugi-4CR. We will delve into the mechanistic rationale for its use, provide validated, step-by-step protocols, and discuss its role in creating libraries of complex molecules with desirable physicochemical properties for drug discovery programs.

Strategic Rationale: Why Choose Cyclobutyl Isocyanide?

The Ugi-4CR combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide in a single, atom-economical step. While common isocyanides like tert-butyl or cyclohexyl isocyanide are widely used, cyclobutyl isocyanide offers distinct advantages for scaffold design in medicinal chemistry.

Expert Insight: The rationale for employing cyclobutyl isocyanide is rooted in the modern demand for sp³-rich, three-dimensional molecules in drug development. Flat, aromatic systems often suffer from poor solubility and metabolic instability. The strained, non-planar cyclobutyl ring introduces a valuable 3D vector into the molecular architecture. This can enhance solubility, improve metabolic stability by blocking potential sites of metabolism, and provide a novel conformational landscape for optimizing interactions with biological targets. Compared to the more flexible cyclohexyl group or the sterically demanding tert-butyl group, the cyclobutyl moiety offers a unique combination of rigidity and compact steric bulk.

Mechanistic Role of the Isocyanide

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible α-addition of the isocyanide to a nitrilium ion intermediate. This step is the defining feature of the reaction.

Diagram 1: The Ugi Four-Component Reaction Mechanism The diagram below illustrates the generally accepted pathway, highlighting the critical role of the isocyanide.

Caption: The Ugi-4CR mechanism, culminating in the irreversible α-addition of the isocyanide.

Experimental Protocol: General Procedure for Ugi-4CR

This protocol provides a reliable and validated starting point for performing the Ugi reaction with cyclobutyl isocyanide. It is designed to be self-validating through clear checkpoints and expected outcomes.

Safety First: Isocyanides, including cyclobutyl isocyanide, are characterized by a pungent, unpleasant odor and should be considered toxic. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Materials and Reagents

-

Aldehyde: e.g., Benzaldehyde (1.0 mmol, 1.0 eq)

-

Amine: e.g., Benzylamine (1.0 mmol, 1.0 eq)

-

Carboxylic Acid: e.g., Acetic Acid (1.0 mmol, 1.0 eq)

-

Cyclobutyl Isocyanide: (1.1 mmol, 1.1 eq)

-

Solvent: Methanol (MeOH), 2.0 M concentration relative to the limiting reagent.

-

Equipment: Round-bottom flask, magnetic stirrer, stir bar, syringes, needles, argon/nitrogen line, thin-layer chromatography (TLC) plate, standard work-up and purification apparatus (separatory funnel, rotary evaporator, flash chromatography system).

Stoichiometry and Reagent Table

| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Benzaldehyde | 106.12 | 1.0 | 1.0 | 102 µL |

| Benzylamine | 107.15 | 1.0 | 1.0 | 109 µL |

| Acetic Acid | 60.05 | 1.0 | 1.0 | 57 µL |

| Cyclobutyl Isocyanide | 81.12 | 1.1 | 1.1 | 96 µL (d=0.93 g/mL) |

| Methanol (Solvent) | - | - | - | 0.5 mL |

Step-by-Step Reaction Protocol

-

Vessel Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

-

Solvent Addition: Add methanol (0.5 mL) to dissolve the starting materials. Stir the mixture at room temperature.

-

Iminium Formation (Checkpoint 1): Allow the aldehyde and amine to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate. This pre-condensation step is often beneficial for reaction efficiency.

-

Addition of Components: Sequentially add the carboxylic acid (1.0 mmol) followed by the cyclobutyl isocyanide (1.1 mmol) to the stirring solution at room temperature. A slight excess of the volatile isocyanide is often used to ensure the reaction goes to completion.

-

Reaction Monitoring (Checkpoint 2): The reaction is typically exothermic. Monitor the progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The consumption of the aldehyde and the appearance of a new, higher-Rf spot indicates product formation. The reaction is generally complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess carboxylic acid, and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide product.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data & Applications

The use of cyclobutyl isocyanide allows for the synthesis of a diverse array of complex molecules. The table below presents representative examples based on established literature, showcasing the versatility of this reagent.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Product Yield (%) | Application/Scaffold Type | Reference |

| Isovaleraldehyde | Benzylamine | Benzoic Acid | 85% | Peptidomimetic | |

| Cyclohexanone | Aniline | Acetic Acid | 78% | Spirocyclic α-acylamino amide | |

| Formaldehyde | Piperidine | Phenylpropiolic Acid | 91% | Alkyne-functionalized scaffold |

Experimental Workflow Visualization

Diagram 2: Ugi-4CR Experimental Workflow This diagram provides a high-level overview of the entire process, from planning to final analysis.

Caption: A streamlined workflow for the Ugi reaction using cyclobutyl isocyanide.

References

-

Title: The Ugi reaction: recent developments and synthetic applications. Source: Angewandte Chemie International Edition. URL: [Link]

-

Title: Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: A convenient synthesis of α-aminonitriles via a microwave-assisted three-component Strecker reaction. Source: Tetrahedron Letters. URL: [Link]

-

Title: The Ugi Multicomponent Reaction. Source: Chemical Reviews. URL: [Link]

-

Title: Recent advances in the Ugi-reaction; new strategies, catalysts, and modifications. Source: RSC Advances. URL: [Link]

Application Note: A Reliable Protocol for the Synthesis of Cyclobutyl Isocyanide

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Cyclobutyl isocyanide is a valuable and versatile building block in modern organic synthesis. Its unique electronic structure, characterized by a divalent carbon atom, allows it to function as both a nucleophile and an electrophile, making it a powerful reagent in various chemical transformations.[1] Most notably, isocyanides are cornerstone components in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] These reactions are highly prized in medicinal chemistry and drug discovery for their ability to rapidly generate molecular complexity and build libraries of novel compounds from simple starting materials.[2][3] The cyclobutyl moiety itself is a desirable scaffold, offering a unique three-dimensional conformation that can be exploited to probe biological targets.[4]

This document provides a comprehensive, field-proven protocol for the synthesis of cyclobutyl isocyanide via the dehydration of its corresponding N-formamide precursor. The causality behind experimental choices, critical safety protocols, and detailed characterization data are explained to ensure reproducibility and safe handling.

CRITICAL SAFETY DIRECTIVE: Handling Isocyanides

WARNING: Volatile isocyanides are toxic and possess an extremely foul and pervasive odor.[5][6] All operations involving the synthesis, purification, and handling of cyclobutyl isocyanide MUST be performed in a well-ventilated and certified chemical fume hood.

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Impermeable gloves (nitrile or neoprene).

-

Chemical splash goggles and a full-face shield.

-

A flame-resistant lab coat.[7]

-

-

Engineering Controls: A properly functioning chemical fume hood is mandatory.[8] All glassware and waste must be decontaminated before removal from the hood.

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] In case of inhalation, move the individual to fresh air immediately and seek medical attention.[10] If skin contact occurs, wash the affected area thoroughly with soap and water.[9]

Principle of Synthesis: The Dehydration Pathway

The most practical and widely adopted method for synthesizing isocyanides is the dehydration of N-substituted formamides.[1] This transformation can be achieved using various dehydrating agents, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene, and triphenylphosphine/iodine.[1][11][12]

This protocol utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., triethylamine or pyridine). This system is chosen for its high efficiency, reliability, and the formation of inorganic phosphate byproducts, which are generally easier to remove during workup compared to organic byproducts from reagents like TsCl.[1][13]

The reaction proceeds via a two-step mechanism:

-

Adduct Formation: The formamide oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃ to form an activated intermediate.

-

Base-Induced Elimination: A tertiary amine base abstracts the formyl proton and facilitates the elimination of the phosphate group, yielding the isocyanide product.[11]

The overall workflow is a two-stage process beginning with the synthesis of the requisite precursor, N-cyclobutylformamide.

Experimental Protocols

Part A: Synthesis of N-Cyclobutylformamide (Precursor)

This procedure is adapted from established methods for the formylation of primary amines.[12][14]

Materials:

-

Cyclobutylamine

-

Ethyl formate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stir plate.

-

Reagent Addition: To the flask, add cyclobutylamine (e.g., 0.50 mol). With continuous stirring, slowly add ethyl formate (e.g., 0.45 mol) dropwise via an addition funnel over 30 minutes. An exothermic reaction will occur.[14]

-

Reflux: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the mixture to a gentle reflux and maintain for 2 hours to drive the reaction to completion.[14]

-

Purification: After cooling to room temperature, arrange the apparatus for vacuum distillation. Distill the reaction mixture to remove excess starting materials and isolate the product, N-cyclobutylformamide, as a colorless liquid.

Part B: Synthesis of Cyclobutyl Isocyanide

This protocol is based on the highly efficient dehydration of formamides using POCl₃.[1]

Materials:

-

N-Cyclobutylformamide (from Part A)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethylamine (Et₃N) or Pyridine, dried over KOH

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Reaction Setup: In the fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Charging: Add N-cyclobutylformamide (e.g., 0.20 mol) and anhydrous dichloromethane (200 mL) to the flask. Add triethylamine (0.44 mol, 2.2 eq) to the flask.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

POCl₃ Addition: Add phosphorus oxychloride (0.22 mol, 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 45-60 minutes. Crucially, maintain the internal temperature below 5 °C during the addition to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated NaHCO₃ solution. Perform this step slowly as gas evolution (CO₂) will occur. Stir vigorously for 15 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). The pH of the aqueous layer should remain basic throughout the workup to prevent hydrolysis of the isocyanide.[1]

-

Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator with the bath temperature kept below 30 °C.

-

Purification: The crude product is a volatile, foul-smelling oil. Purify by vacuum distillation to obtain cyclobutyl isocyanide as a colorless liquid. Note: Standard silica gel chromatography often leads to decomposition and irreversible adsorption of isocyanides.[15] If chromatography is necessary, specialized stationary phases like EtSiCl₃-treated silica may be required.[15][16]

Characterization and Data

The identity and purity of the synthesized cyclobutyl isocyanide should be confirmed using standard spectroscopic techniques.

| Parameter / Technique | Expected Result / Observation |

| Physical Appearance | Colorless to pale yellow liquid |

| Odor | Extremely unpleasant, pungent |

| IR Spectroscopy (Neat) | Strong, characteristic N≡C stretch at ~2140-2150 cm⁻¹ |

| ¹H NMR (CDCl₃) | Complex multiplets for cyclobutyl protons. Expected regions: α-CH (~3.5-4.0 ppm), β-CH₂ (~2.0-2.5 ppm), γ-CH₂ (~1.8-2.2 ppm).[4][17][18] |

| ¹³C NMR (CDCl₃) | Isocyanide carbon (N≡C) signal is typically broad and found at ~155-165 ppm. Cyclobutyl carbons will appear in the aliphatic region.[19] |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete dehydration. | Ensure POCl₃ is fresh and reagents are anhydrous. Increase reaction time or slightly warm the reaction after addition. |

| Product loss during workup. | Maintain basic conditions (pH > 8) during aqueous washes to prevent hydrolysis.[1][13] Avoid excessive heat during solvent removal. | |

| Product Decomposition | Acidic contaminants. | Ensure all glassware is dry. Use freshly distilled/dried base. Acidic traces can catalyze polymerization or hydrolysis.[13] |

| Overheating during distillation. | Use vacuum distillation with a well-controlled bath temperature. Isocyanides can be thermally sensitive. | |

| Impure Product | Incomplete reaction. | Check stoichiometry, especially the amount of base. At least two equivalents of base are required.[11] |

| Inefficient purification. | Distillation is preferred. If chromatography is attempted, use deactivated or specialized silica.[15] |

References

-

Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Available from: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Institutes of Health. Available from: [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. ACS Publications. Available from: [Link]

-

Guide to Handling Isocyanates. Safe Work Australia. Available from: [Link]

-

Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. ACS Publications. Available from: [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available from: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available from: [Link]

-

cyclohexyl isocyanide. Organic Syntheses. Available from: [Link]

-

A more sustainable and highly practicable synthesis of aliphatic isocyanides. Royal Society of Chemistry. Available from: [Link]

-

Isocyanide 2.0. Royal Society of Chemistry. Available from: [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. National Institutes of Health. Available from: [Link]

-

A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. Available from: [Link]

-

Isocyanates: Working Safely. California Department of Public Health. Available from: [Link]

-

Isocyanide synthesis by substitution. Organic Chemistry Portal. Available from: [Link]

-

NMR studies of bipyrimidine cyclobutane photodimers. National Institutes of Health. Available from: [Link]

-

Safe Use of Di-Isocyanates. Health and Safety Executive. Available from: [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available from: [Link]

-

Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme. Available from: [Link]

-

Methyl isocyanide. Organic Syntheses. Available from: [Link]

-

Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro. Available from: [Link]

-

tert-BUTYL ISOCYANIDE. Organic Syntheses. Available from: [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. Available from: [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Thieme Connect. Available from: [Link]

-

Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KITopen. Available from: [Link]

-

Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. Available from: [Link]

-

Isonitrile synthesis by dehydration. Organic Chemistry Portal. Available from: [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. Available from: [Link]

-

N-Cyclopentyl-N-Cyclobutylformamide. PubChem. Available from: [Link]

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lakeland.com [lakeland.com]

- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

Cyclobutyl Isocyanide: A Niche Ligand in Transition Metal Catalysis – Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Cyclobutyl Isocyanide Catalysis

The exploration of novel ligands is a cornerstone of advancing transition metal catalysis. Cyclobutyl isocyanide presents an intriguing, albeit underexplored, candidate in this arena. Its unique combination of a strained cyclobutyl moiety and the versatile isocyanide functional group offers potential for unique reactivity and selectivity. However, it is crucial to note at the outset that while the broader fields of isocyanide and cyclobutane chemistry are well-established, the specific application of cyclobutyl isocyanide as a ligand in transition metal catalysis is not extensively documented in peer-reviewed literature. Consequently, this guide will provide a comprehensive overview based on established principles of isocyanide and cyclobutane chemistry, offering theoretical frameworks and generalized protocols. Direct, field-proven protocols for cyclobutyl isocyanide are scarce, and thus the following should be considered a starting point for methodological development rather than a compilation of established procedures.

The Allure of the Cyclobutyl Isocyanide Ligand: A Structural and Electronic Perspective

The promise of cyclobutyl isocyanide as a ligand stems from the distinct properties of its two key components: the cyclobutyl ring and the isocyanide functional group.

1.1. The Cyclobutyl Moiety: Steric Influence and Metabolic Stability

The cyclobutyl group is a "bioisostere" often employed in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] Its three-dimensional structure can impart significant steric bulk in the coordination sphere of a transition metal, influencing the binding of other reactants and thereby controlling regioselectivity and stereoselectivity.[1][2]

1.2. The Isocyanide Group: A Versatile C1 Building Block

Isocyanides are isoelectronic with carbon monoxide (CO) and are known to be versatile ligands and C1 building blocks in a plethora of transition metal-catalyzed reactions.[3][4] They can act as both σ-donors and π-acceptors, engaging in back-bonding with the metal center. This electronic flexibility allows them to participate in a wide array of transformations, including insertion reactions, C-H functionalization, and multicomponent reactions.[4]

Table 1: Comparison of Electronic and Steric Properties of Common Isocyanide Ligands

| Ligand | σ-Donating Ability | π-Accepting Ability | Steric Bulk (Cone Angle) |

| Carbon Monoxide (CO) | Weak | Strong | Small |

| tert-Butyl Isocyanide | Strong | Weak | Moderate |

| Phenyl Isocyanide | Moderate | Moderate | Moderate |

| Cyclobutyl Isocyanide (Predicted) | Moderate-Strong | Weak-Moderate | Moderate |

Note: The properties for cyclobutyl isocyanide are predicted based on general trends and require experimental validation.

Potential Applications in Transition Metal Catalysis

Based on the known reactivity of other isocyanides, cyclobutyl isocyanide could potentially be employed in a variety of catalytic transformations.

2.1. Palladium-Catalyzed Cross-Coupling and Insertion Reactions

Palladium catalysis is a workhorse of modern organic synthesis, and isocyanide insertion reactions are a well-established class of transformations.[3] Cyclobutyl isocyanide could serve as a surrogate for carbon monoxide in carbonylation reactions or as a building block for the synthesis of nitrogen-containing heterocycles.[4]

Conceptual Protocol: Palladium-Catalyzed Imidoylative Sonogashira Coupling

This conceptual protocol is adapted from established procedures for other isocyanides and would require optimization for cyclobutyl isocyanide.

Objective: To synthesize an α,β-alkynyl imine via a three-component coupling of an aryl halide, a terminal alkyne, and cyclobutyl isocyanide.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Cyclobutyl isocyanide

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

-

Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclobutyl isocyanide (1.5 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.

-

Copper(I) Iodide: Acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate.

-

Triethylamine: Serves as a base to neutralize the HI generated during the reaction.

-

Excess Isocyanide: To ensure complete consumption of the starting materials, as isocyanides can be volatile.

2.2. Rhodium-Catalyzed C-H Functionalization

The combination of isocyanide insertion with rhodium-catalyzed C-H activation is a powerful strategy for the construction of complex molecules.[1] The steric profile of the cyclobutyl group could influence the regioselectivity of the C-H activation step.

Conceptual Workflow: Rhodium-Catalyzed Annulation via C-H Activation/Isocyanide Insertion

Caption: Conceptual catalytic cycle for Rh-catalyzed C-H activation and annulation involving cyclobutyl isocyanide.

2.3. Gold-Catalyzed Synthesis of Heterocycles

Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. Isocyanides can act as nucleophiles in these reactions, leading to the formation of various heterocyclic scaffolds. The electronic properties of cyclobutyl isocyanide would play a key role in its nucleophilicity.

Synthesis of Cyclobutyl Isocyanide

A reliable synthesis of the ligand is the first step in its application. A common method for the synthesis of isocyanides is the dehydration of the corresponding formamide.

Protocol: Synthesis of Cyclobutyl Isocyanide from Cyclobutylformamide

This protocol is a general procedure and should be performed with appropriate safety precautions due to the potential toxicity and strong odor of isocyanides.

Materials:

-

Cyclobutylamine

-

Ethyl formate

-

Phosphoryl chloride (POCl₃) or another suitable dehydrating agent

-

A hindered base (e.g., diisopropylethylamine or triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Step 1: Synthesis of N-Cyclobutylformamide

-

In a round-bottom flask equipped with a reflux condenser, combine cyclobutylamine (1.0 equiv) and ethyl formate (1.2 equiv).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the excess ethyl formate by distillation.

-

The resulting N-cyclobutylformamide can often be used in the next step without further purification.

Step 2: Dehydration to Cyclobutyl Isocyanide

-

Caution: This step should be performed in a well-ventilated fume hood.

-

Dissolve N-cyclobutylformamide (1.0 equiv) and the hindered base (2.2 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of POCl₃ (1.1 equiv) in anhydrous DCM dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding it to a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Caution: The product is volatile. Carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the crude cyclobutyl isocyanide by vacuum distillation.

Characterization of Cyclobutyl Isocyanide and its Metal Complexes

Standard analytical techniques are used to characterize the ligand and its coordination compounds.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for Cyclobutyl Isocyanide |

| ¹H NMR | Structural elucidation | Signals corresponding to the cyclobutyl protons. |

| ¹³C NMR | Structural elucidation | A characteristic signal for the isocyanide carbon (typically in the range of 150-170 ppm). |

| FT-IR | Functional group identification | A strong, sharp absorption band for the N≡C stretch, typically around 2140-2160 cm⁻¹. Upon coordination to a metal, this band will shift. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of cyclobutyl isocyanide. |

For transition metal complexes of cyclobutyl isocyanide, techniques such as X-ray crystallography would be invaluable for determining the precise coordination geometry and the influence of the cyclobutyl group on the overall structure.

Future Outlook and Research Directions

The field of cyclobutyl isocyanide in transition metal catalysis is ripe for exploration. Key research directions include:

-

Synthesis and Characterization of Novel Complexes: Preparing and fully characterizing palladium, rhodium, gold, and other transition metal complexes with cyclobutyl isocyanide to understand their fundamental properties.

-

Exploration in Asymmetric Catalysis: Designing chiral catalysts incorporating cyclobutyl isocyanide to leverage its steric bulk for enantioselective transformations.

-

Mechanistic Studies: Investigating the role of the cyclobutyl group in catalytic cycles through kinetic and computational studies.

-

Applications in Medicinal Chemistry: Utilizing cyclobutyl isocyanide in the synthesis of novel drug candidates with improved pharmacokinetic properties.

References

Due to the limited specific literature on cyclobutyl isocyanide in catalysis, this reference list includes sources on the broader topics of isocyanide chemistry, cyclobutane in synthesis, and general transition metal catalysis.

-

Comprehensive Organic Synthesis. (n.d.). epdf.pub. Retrieved January 23, 2026, from [Link]

-

Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in catalysis. Angewandte Chemie International Edition, 50(34), 7740–7752. [Link]

-